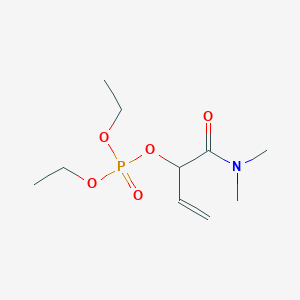![molecular formula C10H10N4O2S B14738742 Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester CAS No. 3206-49-3](/img/structure/B14738742.png)
Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxyl group, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- Methyl 1-phenyl-1H-tetrazole-5-carboxylate
- 1-Phenyl-1H-tetrazole-5-sulfonic acid
Uniqueness
Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester is unique due to its combination of the tetrazole ring and the ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3206-49-3 |
|---|---|
Formule moléculaire |
C10H10N4O2S |
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
methyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate |
InChI |
InChI=1S/C10H10N4O2S/c1-16-9(15)7-17-10-11-12-13-14(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clé InChI |
WLAIWLWNUGVBEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



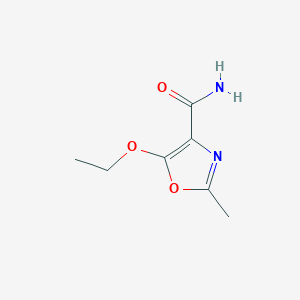
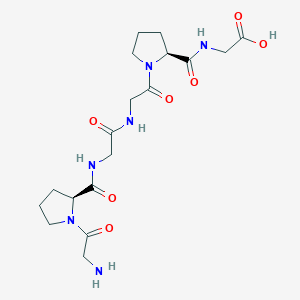
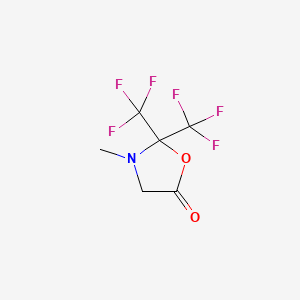
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
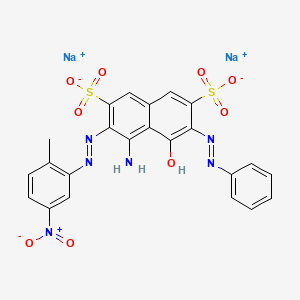




![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

